molecular formula C8H15N3O6 B1381075 2-Azidoethyl-b-D-fructopyranoside CAS No. 99042-58-7

2-Azidoethyl-b-D-fructopyranoside

Cat. No. B1381075
CAS RN: 99042-58-7
M. Wt: 249.22 g/mol
InChI Key: QGYGQHVACBKGHS-OOJXKGFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azidoethyl-b-D-fructopyranoside, also known as AEF or AEFP, is a synthetic sugar derivative characterized by the presence of an azide group at the C2 position of the fructose ring. It is a compound of immense significance in the biomedical field, serving as a pivotal substrate, facilitating exhaustive exploration into intricate enzymatic reactions that shed light on the enigmatic realm of carbohydrate metabolism .


Molecular Structure Analysis

The molecular formula of 2-Azidoethyl-b-D-fructopyranoside is C8H15N3O6 . It has an average mass of 249.221 Da and a monoisotopic mass of 249.096085 Da .

Scientific Research Applications

Glycosylation in Organic Synthesis

Research has demonstrated the effectiveness of 2-O-acyl fructopyranosides in glycosylation, a key process in organic synthesis. This method, involving 2-azidoethyl-b-D-fructopyranoside, offers good β-selectivity and yields, making it useful for the synthesis of d-fructopyranosides. Such advancements are pivotal in developing complex carbohydrates for various applications, including pharmaceuticals and biomaterials (Lin et al., 2014).

Synthesis of Diverse Derivatives

The synthesis of 2(R),3-dihydroxypropyl and 2(R),3(R)-dihydroxybutyl beta-D-fructopyranosides, which involves 2-azidoethyl-b-D-fructopyranoside, is significant for producing diverse derivatives. This process, using Sharpless-type catalytic asymmetric dihydroxylation, aids in the exploration of stereochemistries and chemical properties, critical for advancing chemical biology and material science (Sung’hwa et al., 2006).

RNA Modification for Biomedical Applications

2-Azidoethyl-b-D-fructopyranoside plays a role in RNA modification, as shown in the synthesis of novel 2′-azido cytidine and 2′-azido guanosine building blocks. This modification is crucial for biomedical research, including gene silencing and fluorescent labeling for cellular imaging, expanding the potential for therapeutic and diagnostic applications (Fauster et al., 2012).

Development of Novel Fructans

In agricultural and food science, engineering the metabolism of fructans in plants, where 2-azidoethyl-b-D-fructopyranoside could be a component, is a strategic research goal. Modifying crops to produce specific fructan molecules can lead to healthier food ingredients and more efficient energy storage in plants (Ritsema & Smeekens, 2003).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 2-Azidoethyl-b-D-fructopyranoside . The MSDS contains comprehensive information about the potential hazards of the compound, as well as first aid measures, fire-fighting measures, accidental release measures, and handling and storage precautions .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(2-azidoethoxy)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-13)7(15)6(14)5(3-12)17-8/h5-7,12-15H,1-4H2/t5-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYGQHVACBKGHS-OOJXKGFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1(C(C(C(O1)CO)O)O)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidoethyl-b-D-fructopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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